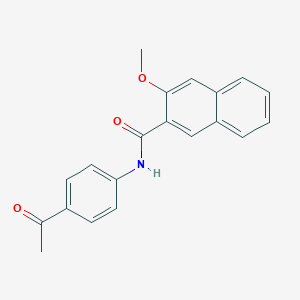
N-(5-chloro-2-morpholin-4-ylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-morpholin-4-ylphenyl)propanamide, also known as CMPI, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the class of amides and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide is not fully understood. However, it is believed that N-(5-chloro-2-morpholin-4-ylphenyl)propanamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, N-(5-chloro-2-morpholin-4-ylphenyl)propanamide reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-(5-chloro-2-morpholin-4-ylphenyl)propanamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to be involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-chloro-2-morpholin-4-ylphenyl)propanamide in lab experiments is its high purity. N-(5-chloro-2-morpholin-4-ylphenyl)propanamide can be easily synthesized and purified, making it an ideal compound for scientific research. However, one of the limitations of using N-(5-chloro-2-morpholin-4-ylphenyl)propanamide is its low solubility in water. This can make it difficult to administer to experimental animals.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide. One area of research is the development of new analogs of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide that exhibit improved therapeutic properties. Another area of research is the investigation of the potential use of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide could lead to improved yields and purity, making it more accessible for scientific research.
Conclusion:
In conclusion, N-(5-chloro-2-morpholin-4-ylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects, and has been found to be effective in the treatment of various diseases such as arthritis, cancer, and neuropathic pain. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide and to develop new analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)propanamide involves the reaction of 5-chloro-2-morpholin-4-ylphenylamine with propanoyl chloride in the presence of a base. The reaction takes place at room temperature and yields N-(5-chloro-2-morpholin-4-ylphenyl)propanamide as a white solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
N-(5-chloro-2-morpholin-4-ylphenyl)propanamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects. In addition, N-(5-chloro-2-morpholin-4-ylphenyl)propanamide has been found to be effective in the treatment of various diseases such as arthritis, cancer, and neuropathic pain.
Propriétés
Formule moléculaire |
C13H17ClN2O2 |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
N-(5-chloro-2-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-13(17)15-11-9-10(14)3-4-12(11)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Clé InChI |
OMUGLSSKQZDSPR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
SMILES canonique |
CCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide](/img/structure/B244337.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![2-(4-bromophenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244342.png)
![5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244343.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244344.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)